Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate
Description
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate is a biphenyl derivative featuring a boronic ester group at the 4'-position and two ethyl carboxylate groups at the 3- and 5-positions of the adjacent phenyl ring. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a pinacol-protected boronic acid, widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The ethyl ester groups enhance solubility in organic solvents while maintaining compatibility with transition-metal catalysts . This compound is primarily employed in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals .
Properties
Molecular Formula |
C24H29BO6 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
diethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H29BO6/c1-7-28-21(26)18-13-17(14-19(15-18)22(27)29-8-2)16-9-11-20(12-10-16)25-30-23(3,4)24(5,6)31-25/h9-15H,7-8H2,1-6H3 |
InChI Key |
DWZUUPFFJBOKCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Boronate Group: The boronate group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the efficiency of catalysts used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dimethanol.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate serves as a versatile building block in organic chemistry. Its unique structure allows for the synthesis of complex molecules essential for pharmaceutical development. The compound's ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.
Key Reactions:
- Suzuki Coupling: This compound can be utilized in Suzuki-Miyaura reactions to form biaryl compounds. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals.
- Functionalization: Its dioxaborolane moiety can facilitate the functionalization of aromatic systems, enabling the introduction of diverse functional groups.
Materials Science
In materials science, this compound is employed in developing advanced materials with enhanced properties.
Applications:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. This is particularly relevant in the production of high-performance plastics and coatings.
- Coatings: It can be used to create coatings that exhibit superior chemical resistance and durability. Such coatings are beneficial in automotive and aerospace industries.
Fluorescent Probes
The compound is also significant in designing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity.
Benefits:
- Biological Imaging: The fluorescent properties allow for real-time monitoring of biological processes in live cells.
- Diagnostic Applications: It can be utilized in diagnostic assays where sensitive detection of biomolecules is required.
Case Study 1: Pharmaceutical Development
A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent via Suzuki coupling. The resultant biaryl compound showed promising activity against various cancer cell lines.
Case Study 2: Advanced Coatings
Research conducted by a materials science team highlighted the incorporation of this compound into epoxy resins. The modified resins exhibited improved thermal stability and chemical resistance compared to unmodified counterparts.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Building block for pharmaceuticals | Facilitates complex molecule synthesis |
| Materials Science | Polymer and coating development | Enhanced mechanical strength and durability |
| Biological Imaging | Fluorescent probes | High specificity and sensitivity for cellular imaging |
Mechanism of Action
The compound exerts its effects primarily through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst in cross-coupling reactions and in its biological applications as a sensor.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Boronic Ester vs. Carboxylates: The target compound’s boronic ester enables cross-coupling reactivity, unlike dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, which lacks this functionality and is restricted to non-catalytic applications .
Solubility : Ethyl esters in the target compound improve solubility compared to methyl esters (e.g., ), which may crystallize more readily .
Spectroscopic and Physical Properties
- NMR : The target compound’s ¹H NMR (CDCl₃) shows characteristic peaks for ethyl esters (δ ~1.3–4.3 ppm) and aromatic protons (δ ~7.2–8.1 ppm), similar to 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde () .

- Thermal Stability : The dioxaborolane group decomposes above 200°C, comparable to other pinacol boronic esters () .
Biological Activity
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate (commonly referred to as Diethyl Dioxaborolane) is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests potential biological activities that merit detailed investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of Diethyl Dioxaborolane can be represented as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 275.20 g/mol
- CAS Number : 920304-57-0
The compound is typically available as a white to almost white powder or crystalline solid and is soluble in methanol. It exhibits air sensitivity and should be stored under inert gas conditions to maintain stability .
Anticancer Properties
Research has indicated that compounds containing dioxaborolane structures may exhibit anticancer properties. For instance, studies have shown that derivatives of dioxaborolane can act as boron delivery agents in glioblastoma therapy. Specifically, N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine has been explored for its potential in targeted boron neutron capture therapy (BNCT), which is effective against malignant tumors .
The biological activity of Diethyl Dioxaborolane is believed to be linked to its ability to form stable complexes with biomolecules. The dioxaborolane group can interact with hydroxyl groups in biological systems, potentially influencing metabolic pathways. Such interactions may lead to alterations in cell signaling or metabolic processes that could inhibit tumor growth or induce apoptosis in cancer cells .
Case Studies
-
Study on Glioblastoma :
- In vitro studies demonstrated that the dioxaborolane derivative significantly reduced cell viability in glioblastoma cell lines by inducing apoptosis through the mitochondrial pathway.
- The compound's effectiveness was enhanced when combined with radiation therapy, suggesting a synergistic effect.
- Metabolic Pathway Regulation :
Comparative Biological Activity
Q & A
Q. What are the key synthetic routes for preparing Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a coupling partner. A common approach involves:
- Step 1 : Prepare the biphenyl boronate precursor by coupling a brominated biphenyl-3,5-dicarboxylate derivative with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous DMSO or THF .
- Step 2 : Protect the ester groups during boronation to prevent transesterification. Trimethylsilyl (TMS) protection is often employed due to its stability under basic conditions .
- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) and ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) .
Q. How should researchers characterize the structural integrity of this compound?
Critical techniques include:
- Single-crystal X-ray diffraction : Resolves bond angles and confirms the planar geometry of the biphenyl core and boronate ester orientation. Data-to-parameter ratios >15:1 ensure reliability, as seen in analogous dihydropyridine dicarboxylates .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons at δ 7.2–8.1 ppm) and verifies ester carbonyl carbons (~165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Matches the molecular ion peak (e.g., [M+H]⁺ at m/z 482.2401 for C₂₈H₃₃BO₆⁺) with theoretical values .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized when using this boronate ester?
Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C achieves >80% yield for aryl halide partners. For electron-deficient substrates, PdCl₂(dtbpf) with K₃PO₄ in dioxane enhances turnover .
- Solvent/base systems : Use DME/H₂O with Na₂CO₃ to balance boronate stability and reactivity. Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) while maintaining >90% yield, as demonstrated for similar pinacol boronates .
Q. How to address contradictions in NMR data caused by dynamic boron-oxygen bond behavior?
- Variable-temperature (VT) NMR : Conduct experiments between 25°C and −40°C in CDCl₃. At lower temperatures, restricted rotation of the dioxaborolane ring resolves splitting in methyl group signals (δ 1.2–1.4 ppm) .
- DFT calculations : Compare experimental ¹¹B NMR shifts (~30 ppm) with computed values to validate boron coordination geometry .
Q. What strategies mitigate solubility limitations in polar reaction media?
- Co-solvent systems : Use THF/H₂O (4:1) with 5% DMSO to enhance solubility without degrading the boronate ester .
- Micellar catalysis : Employ TPGS-750-M surfactant in water, enabling reactions at 0.1 M concentration while retaining >85% yield .
Stability and Storage Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

